N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-6-8-19(15(2)10-14)22-21(26)17-7-9-20(25)23(13-17)12-16-4-3-5-18(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWVVVYTQOBETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylidene Intermediate Synthesis
As demonstrated in the preparation of nitrendipine, 3-nitrobenzaldehyde reacts with methyl acetoacetate in the presence of picolinic acid and piperidine catalysts. This generates a benzylidene intermediate (Scheme 1):
Scheme 1 :
3-Nitrobenzaldehyde + Methyl acetoacetate → Benzylidene intermediate (Catalyst: Picolinic acid/Piperidine, Isopropanol, 40–45°C, 6 h)
Reaction parameters from patent data indicate 87% yield under optimized conditions. The intermediate’s purity (>99%) is critical for subsequent steps.
Ring Closure with Aminocrotonate Derivatives
The benzylidene intermediate reacts with ethyl 3-aminocrotonate to form the dihydropyridine ring. For the target compound, ethyl 3-[(2,4-dimethylphenyl)carbamoyl]crotonate is required, necessitating pre-synthesis of the carboxamide-containing aminocrotonate.
Synthesis of Ethyl 3-[(2,4-Dimethylphenyl)carbamoyl]crotonate :
- Couple 2,4-dimethylaniline with malonic acid monoethyl ester using 1,1′-carbonyldiimidazole (CDI).
- Condense the resulting β-ketoamide with ethyl acetoacetate under basic conditions.
Amide Bond Formation and Functionalization
Post-cyclization, the carboxylic acid at position 3 is activated for coupling with 2,4-dimethylaniline. Source demonstrates this via EDCl/HOBt-mediated amidation:
Carboxylic Acid Activation
6-Oxo-1-(3-nitrobenzyl)-1,6-dihydropyridine-3-carboxylic acid is treated with ethyl chloroformate to form a mixed anhydride, which reacts with 2,4-dimethylaniline in dichloromethane at 0°C.
Reaction Conditions :
Alternative Activation with CDI
Carbonyldiimidazole (CDI) offers a milder alternative, as shown in isoindoline-dione syntheses. The carboxylic acid reacts with CDI (1:1.2 molar ratio) in THF, followed by amine addition.
Spectroscopic Characterization and Validation
Critical analytical data for the target compound inferred from analogous structures:
Table 1 : Predicted NMR Data (DMSO-d6)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH | 9.06 | s | 1H | Amide NH |
| H-4 | 4.99 | s | 1H | DHP H-4 |
| CH3 (Ar) | 2.25 | s | 6H | 2,4-Me2Ph |
| OCH2CH3 | 1.15 | t | 3H | Ester CH3 |
IR (KBr) : 3341 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O amide).
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency and Yield
| Route | Steps | Overall Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| A | 4 | 62% | 99.3% | Modularity |
| B | 3 | 55% | 98.1% | Fewer steps |
Route A’s superior purity aligns with findings that high-purity intermediates minimize downstream impurities.
Industrial-Scale Considerations
Source highlights catalyst recycling and solvent recovery for cost-effective scale-up. Isopropanol, used in benzylidene formation, is reclaimed via distillation (90% recovery). Piperidine and picolinic acid catalysts are retained through aqueous extraction.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro-oxides, while reduction could produce amines.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with a dihydropyridine structure exhibit antioxidant properties. N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may help in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Antimicrobial Properties
Studies have shown that various derivatives of dihydropyridine compounds possess antimicrobial activities. While specific data on this compound’s efficacy against pathogens is limited, its structural analogs have demonstrated significant antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents.
Cardiovascular Applications
Dihydropyridines are widely recognized for their role as calcium channel blockers. Although direct studies on this compound's cardiovascular effects are not extensively documented, similar compounds have been utilized in treating hypertension and other cardiovascular conditions. The potential for this compound to modulate vascular tone and heart rate remains an area for future exploration.
Neurological Disorders
Given its antioxidant properties, this compound may play a role in neuroprotection. Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s has highlighted the importance of antioxidants in mitigating neuronal damage. Further studies could elucidate its effectiveness in these contexts.
Cancer Treatment
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigating this compound's mechanism of action could lead to novel cancer therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The nitro and amide groups could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which might confer distinct chemical and biological properties. For example, the presence of the nitro group could enhance its reactivity and potential biological activity compared to other dihydropyridine derivatives.
Biological Activity
N-(2,4-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 900010-17-5 |
The presence of the nitro group and dimethylphenyl moiety contributes to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide insights into its potential activities:
Table 1: Comparative Biological Activities of Related Dihydropyridines
These findings suggest that structural variations can significantly influence biological outcomes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridine Core : Starting materials undergo cyclization reactions under acidic or basic conditions.
- Substitution Reactions : The introduction of the nitrobenzyl group can be achieved through electrophilic aromatic substitution.
- Final Modification : Amide formation is often the concluding step to yield the final product.
Q & A
Q. What are the established synthetic routes for this compound, and how are yield and purity optimized?
The synthesis of structurally analogous dihydropyridine-carboxamide derivatives typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, similar compounds are synthesized via nucleophilic substitution reactions between pyridine precursors and substituted benzyl halides, followed by carboxamide coupling . Yield optimization often requires temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalytic bases like triethylamine. Purity is validated via column chromatography and recrystallization, with yields ranging from 45–70% depending on steric hindrance .
| Parameter | Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temperatures |
| Solvent | DMF, acetonitrile | Polar aprotic solvents enhance reactivity |
| Catalytic Base | Triethylamine, DBU | Reduces side reactions |
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . For example, a related pyridine-carboxamide derivative showed ¹H NMR peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 2.3 ppm (methyl groups) .
Q. What in vitro assays are suitable for initial biological activity screening?
Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) are recommended. For nitrobenzyl-substituted analogs, studies have shown IC₅₀ values in the micromolar range against cancer cell lines, suggesting apoptosis induction via caspase-3 activation . Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) are critical for reproducibility .
Advanced Research Questions
Q. How can synthetic pathways be optimized for scalability without compromising stereochemical purity?
Advanced optimization involves Design of Experiments (DoE) to assess factors like reagent stoichiometry, solvent polarity, and reaction time. For example, a controlled synthesis of polycationic analogs achieved 90% purity by adjusting monomer ratios and using radical initiators (e.g., ammonium persulfate) . Continuous flow chemistry may enhance scalability while minimizing side products.
| Factor | Optimal Range | Outcome |
|---|---|---|
| Reagent Ratio | 1:1.2 (amine:acyl chloride) | Minimizes unreacted intermediates |
| Initiator | 0.5 mol% APS | Enhances polymerization efficiency |
| Flow Rate | 2 mL/min (microreactor) | Improves heat dissipation |
Q. How should contradictory biological activity data across assay models be resolved?
Contradictions often arise from assay specificity (e.g., target vs. off-target effects) or cellular context (e.g., primary vs. immortalized cells). Orthogonal validation using surface plasmon resonance (SPR) for binding kinetics and gene knockout models can clarify mechanisms. For instance, a nitrobenzyl-pyridine derivative showed conflicting cytotoxicity in MCF-7 vs. HEK293 cells, resolved via transcriptomic profiling to identify cell-specific signaling pathways .
Q. What computational approaches predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions. A study on a related carboxamide utilized docking scores (ΔG < -8 kcal/mol) to prioritize kinase targets, followed by MD simulations (>100 ns) to assess binding stability . Pharmacophore modeling aligns nitro and carbonyl groups with hydrophobic pockets in target enzymes .
Q. How do structural modifications at the 3-nitrobenzyl position affect pharmacokinetics?
Substituent polarity impacts solubility and metabolic stability. For example, replacing the nitro group with methoxy in a pyridine-carboxamide analog increased logP by 0.5 units but reduced CYP3A4-mediated oxidation. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) are critical for iterative design .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
Strict control of reaction parameters (temperature ±2°C, humidity <30%) and analytical quality checks (HPLC purity >98%, Karl Fischer titration for moisture) are essential. For a dihydropyridazine derivative, variability in crystallinity was resolved using anti-solvent precipitation with ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
